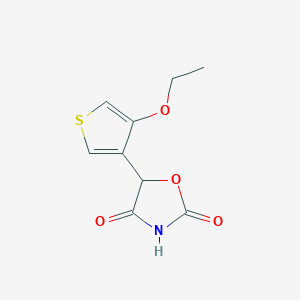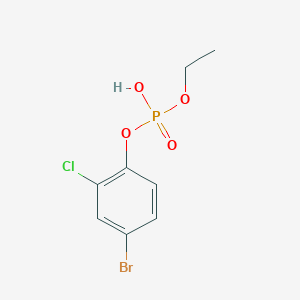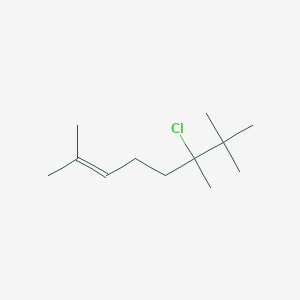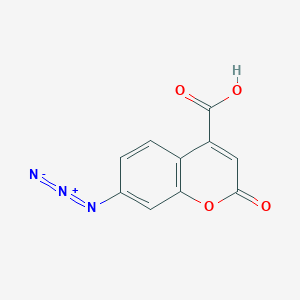![molecular formula C6H15N2O4P B14427387 N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine CAS No. 82155-22-4](/img/structure/B14427387.png)
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound contains an aminoethyl group, an ethoxy group, and a phosphoryl group attached to a glycine backbone. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine typically involves the reaction of glycine with phosphorylating agents in the presence of an aminoethyl group donor. One common method involves the use of ethyl phosphorodichloridate as the phosphorylating agent and ethylenediamine as the aminoethyl group donor. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The aminoethyl group may interact with specific binding sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Aminoethyl)(hydroxy)phosphoryl]glycine
- N-[(2-Aminoethyl)(methoxy)phosphoryl]glycine
- N-[(2-Aminoethyl)(propoxy)phosphoryl]glycine
Uniqueness
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkoxy groups, leading to variations in their behavior and applications.
Properties
CAS No. |
82155-22-4 |
|---|---|
Molecular Formula |
C6H15N2O4P |
Molecular Weight |
210.17 g/mol |
IUPAC Name |
2-[[2-aminoethyl(ethoxy)phosphoryl]amino]acetic acid |
InChI |
InChI=1S/C6H15N2O4P/c1-2-12-13(11,4-3-7)8-5-6(9)10/h2-5,7H2,1H3,(H,8,11)(H,9,10) |
InChI Key |
HJARQZSXMIPDQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCN)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)

silane](/img/structure/B14427335.png)
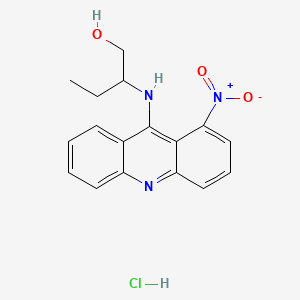



![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
